

Identification and characterization of impurities in Dasatinib intermediate-1

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Technical Support Center: Analysis of Dasatinib Intermediate-1

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in **Dasatinib intermediate-1**, chemically known as N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of **Dasatinib** intermediate-1 and its impurities.

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Question	Possible Causes	Troubleshooting Steps
Why am I seeing poor peak shapes (e.g., fronting, tailing, or splitting) for Dasatinib intermediate-1 or its impurities in my HPLC analysis?	1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the analytes. 3. Column Degradation: The stationary phase of the column may be deteriorating. 4. Strong Injection Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase. 5. Co-elution of Impurities: An impurity may be co-eluting with the main peak.	1. Dilute the Sample: Prepare a more dilute sample and reinject. 2. Adjust Mobile Phase pH: The pKa of Dasatinib is around 3.1 and 6.8.[1] For reverse-phase HPLC, a mobile phase pH around 6.0 has been shown to be effective.[2] Consider adjusting the pH to improve peak shape. 3. Use a New Column: Replace the column with a new one of the same type. 4. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. 5. Optimize Gradient/Mobile Phase: Adjust the gradient or mobile phase composition to improve separation.
I am not able to detect known process-related impurities like KSM-01 or the dimer of DAS-01. What could be the reason?	1. Low Impurity Concentration: The concentration of the impurity in the sample may be below the detection limit of the method. 2. Inappropriate Wavelength: The UV detection wavelength may not be optimal for the specific impurity. 3. Poor Retention: The impurity may be eluting with the solvent front.	1. Spike the Sample: Prepare a sample spiked with a known concentration of the impurity standard to confirm its retention time and detectability. 2. Use a Diode Array Detector (DAD): A DAD allows for the analysis of the entire UV spectrum of a peak, which can help in identifying and selecting the optimal wavelength for each impurity. A wavelength of 315 nm has been found to be suitable for

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Dasatinib and its related impurities.[2] 3. Adjust Mobile Phase: Modify the initial mobile phase composition to increase the retention of early-eluting compounds.

My LC-MS analysis of Dasatinib intermediate-1 shows unexpected adducts or poor ionization. What should I check? 1. In-source Fragmentation:
The energy settings in the mass spectrometer source may be too high. 2. Mobile Phase Additives: The type and concentration of mobile phase additives (e.g., formic acid, ammonium acetate) may not be optimal for ionization. 3.
Matrix Effects: Components in the sample matrix may be suppressing the ionization of the analytes.

1. Optimize Source Parameters: Reduce the fragmentor voltage or cone voltage to minimize in-source fragmentation. 2. Vary Additives: Experiment with different additives and concentrations. For example, 0.1% formic acid is commonly used for positive ion mode ESI.[3] 3. Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.

The retention times of my peaks are shifting between injections. What is causing this variability?

1. Inconsistent Mobile Phase
Composition: Issues with the
HPLC pump or improper
mobile phase preparation. 2.
Column Temperature
Fluctuations: The column oven
is not maintaining a stable
temperature. 3. Column
Equilibration: The column is
not being properly equilibrated
between gradient runs.

1. Check Pump Performance:
Ensure the pump is delivering
a consistent flow rate and
mobile phase composition.
Manually prepare the mobile
phase to rule out mixing
issues.[4] 2. Verify Column
Oven Temperature: Ensure the
column oven is set to a stable
temperature (e.g., 50°C) and is
functioning correctly.[2] 3.
Increase Equilibration Time:
Extend the post-run
equilibration time to ensure the
column returns to the initial



conditions before the next injection.

Frequently Asked Questions (FAQs)

Q1: What is **Dasatinib intermediate-1**?

A1: **Dasatinib intermediate-1**, also known as DAS-01, is a key precursor in the synthesis of Dasatinib.[2] Its chemical name is N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[5][6]

Q2: What are the common impurities associated with **Dasatinib intermediate-1**?

A2: Common impurities include unreacted starting materials and byproducts from the synthesis process. These can include:

- KSM-01 (Key Starting Material): 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5carboxamide.[2]
- 4,6-dichloro-2-methylpyrimidine: Another key starting material.
- Dimer of DAS-01: A process-related impurity formed during synthesis.

Q3: What analytical techniques are used to identify and characterize these impurities?

A3: The primary techniques used are:

- High-Performance Liquid Chromatography (HPLC): For the separation and quantification of impurities.[2][7]
- Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of impurities by determining their molecular weight.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FT-IR)
 Spectroscopy: Used for the structural elucidation of unknown impurities.[8][9]

Q4: Why is it important to control impurities in **Dasatinib intermediate-1**?



A4: Controlling impurities in pharmaceutical intermediates is crucial as they can be carried over to the final drug substance, potentially affecting its safety, efficacy, and stability. Regulatory agencies have strict guidelines for the control of impurities in active pharmaceutical ingredients (APIs).[10]

Quantitative Data Summary

The following table summarizes typical impurities and their limits as per general pharmaceutical guidelines. Specific limits may vary based on the manufacturer and regulatory filings.

Impurity Name	Chemical Name	Typical Limit (as per ICH guidelines)
KSM-01	2-Amino-N-(2-chloro-6- methylphenyl)thiazole-5- carboxamide	≤ 0.15%
DAS-01 Dimer	Dimer of N-(2-Chloro-6- methylphenyl)-2-[(6-chloro-2- methyl-4-pyrimidinyl)amino]-5- thiazolecarboxamide	≤ 0.15%
Unidentified Impurities	-	≤ 0.10%
Total Impurities	-	≤ 1.0%

Experimental Protocols HPLC Method for Impurity Profiling of Dasatinib Intermediate-1

This protocol is a representative method for the analysis of impurities in **Dasatinib** intermediate-1.

- Column: Inertsil ODS 3V (150mm x 4.6mm, 5μm) or equivalent C18 column.[2]
- Mobile Phase A: Buffer prepared by dissolving 1.36g of potassium dihydrogen phosphate and 1.0g of sodium 1-octane sulphonic acid in 1000ml of water, with the pH adjusted to 6.0 with dilute potassium hydroxide solution.[2]



- Mobile Phase B: Acetonitrile.[2]
- Gradient Program:

Time (min)	% Mobile Phase B
0	30
15	50
25	70

| 30 | 30 |

Flow Rate: 1.0 mL/min.[2]

Column Temperature: 50°C.[2]

• Detection Wavelength: 315 nm.[2]

Injection Volume: 20 μL.[2]

Diluent: Methanol.[2]

LC-MS Method for Impurity Identification

This protocol provides a general approach for the identification of unknown impurities.

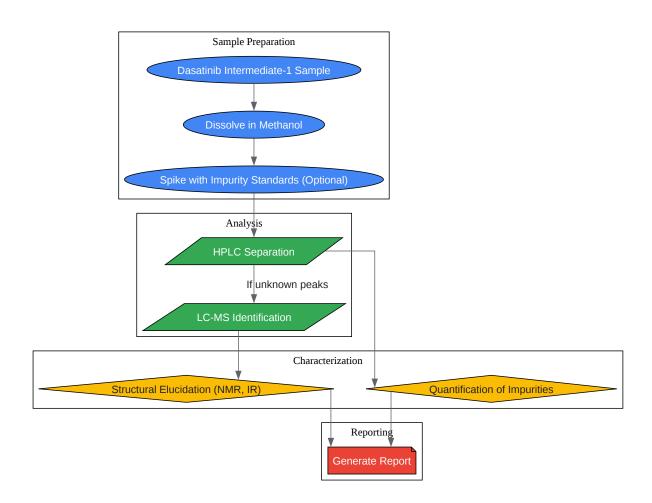
- LC System: Agilent 1200 series or equivalent.[3]
- MS System: API 4000 Q-Trap mass spectrometer or equivalent.[3]
- Column: ZORBAX RX-C18 (2.1 x 150 mm, 5 μm).[3]
- Mobile Phase A: 0.1% Formic acid in water.[3]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
- Gradient: Optimized to achieve separation of all impurities.



- Flow Rate: 0.2-0.4 mL/min.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Mode: Full scan for initial screening, followed by product ion scan (MS/MS) for structural fragmentation information.

Visualizations

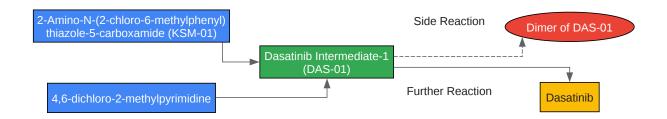




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Caption: Experimental workflow for impurity analysis.





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Caption: Simplified synthesis pathway and impurity formation.

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